Cas no 68227-29-2 (N-carboxymethyl-N2-hydroxyethylglycine, compound with 1,4-diazabicyclo[2.2.2]octane (2:1))

N-carboxymethyl-N2-hydroxyethylglycine, compound with 1,4-diazabicyclo[2.2.2]octane (2:1) structure
68227-29-2 structure
Product Name:N-carboxymethyl-N2-hydroxyethylglycine, compound with 1,4-diazabicyclo[2.2.2]octane (2:1)
CAS No:68227-29-2
MF:C18H34N4O10
MW:466.483365535736
CID:1734105
PubChem ID:109810
Update Time:2025-04-21

N-carboxymethyl-N2-hydroxyethylglycine, compound with 1,4-diazabicyclo[2.2.2]octane (2:1) Chemical and Physical Properties

Names and Identifiers

    • N-carboxymethyl-N2-hydroxyethylglycine, compound with 1,4-diazabicyclo[2.2.2]octane (2:1)
    • Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, compd. with 1,4-diazabicyclo(2.2.2)octane (2:1)
    • N-Carboxymethyl-N2-hydroxyethylglycine, compound with 1,4-diazabicyclo(2.2.2)octane (2:1)
    • 2,2'-[(2-hydroxyethyl)imino]diacetic acid - 1,4-diazabicyclo[2.2.2]octane (2:1)
    • DTXCID701026591
    • DTXSID50887287
    • EINECS 269-343-3
    • Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-, compd. with 1,4-diazabicyclo2.2.2octane (2:1)
    • PIDUTKFNMJAGMS-UHFFFAOYSA-N
    • 68227-29-2
    • Inchi: 1S/C6H12N2.2C6H11NO5/c1-2-8-5-3-7(1)4-6-8;2*8-2-1-7(3-5(9)10)4-6(11)12/h1-6H2;2*8H,1-4H2,(H,9,10)(H,11,12)
    • InChI Key: PIDUTKFNMJAGMS-UHFFFAOYSA-N
    • SMILES: OCCN(CC(=O)O)CC(=O)O.OCCN(CC(=O)O)CC(=O)O.N12CCN(CC1)CC2

Computed Properties

  • Exact Mass: 466.227493
  • Monoisotopic Mass: 466.227493
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 12
  • Complexity: 215
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 203

Experimental Properties

  • Boiling Point: 441.5°C at 760 mmHg
  • Flash Point: 220.8°C
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